Chlorotris(triphenylphosphine)rhodium(I)

説明

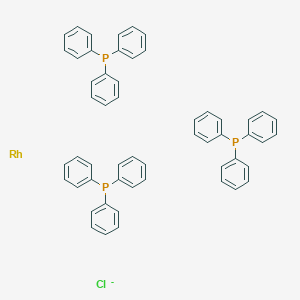

Structure

2D Structure

特性

IUPAC Name |

rhodium;triphenylphosphane;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C18H15P.ClH.Rh/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15H;1H;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBERHIJABFXGRZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H45ClP3Rh- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893902 | |

| Record name | Tris(triphenylphosphine)rhodium (I) chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

925.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark burgundy-red or orange solid; [Merck Index] Dark red odorless crystals; Insoluble in water; [Alfa Aesar MSDS] | |

| Record name | Chlorotris(triphenylphosphine)rhodium(I) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19564 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14694-95-2 | |

| Record name | Chlorotris(triphenylphosphine)rhodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014694952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodium, chlorotris(triphenylphosphine)-, (SP-4-2)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(triphenylphosphine)rhodium (I) chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(triphenylphosphine)rhodium (I) chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROTRIS(TRIPHENYLPHOSPHINE)RHODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FV534BKEV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Chlorotris Triphenylphosphine Rhodium I

Conventional Synthetic Pathways and Procedures

The most widely employed and conventional method for synthesizing Chlorotris(triphenylphosphine)rhodium(I) involves the reaction of a rhodium precursor with an excess of triphenylphosphine (B44618) vedantu.com. The standard procedure utilizes rhodium(III) chloride hydrate (RhCl₃·xH₂O) as the starting material wikipedia.orgbyjus.com.

The synthesis is typically conducted by treating rhodium(III) chloride hydrate with a significant excess of triphenylphosphine in a suitable solvent, most commonly refluxing ethanol (B145695) wikipedia.orgbyjus.comaakash.ac.in. During this reaction, triphenylphosphine serves a dual role. Firstly, three equivalents of triphenylphosphine act as ligands, coordinating to the rhodium center to form the final product wikipedia.orgbyjus.com. Secondly, a fourth equivalent of triphenylphosphine functions as a two-electron reducing agent aakash.ac.inchemistnotes.com. It reduces the rhodium center from the +3 oxidation state in the precursor to the +1 oxidation state in the final complex byjus.comaakash.ac.in. In this process, the triphenylphosphine itself is oxidized to triphenylphosphine oxide (OP(C₆H₅)₃) byjus.com.

The resulting product, Chlorotris(triphenylphosphine)rhodium(I), is a red-brown crystalline solid that can be isolated from the reaction mixture upon cooling wikipedia.org.

Role of Precursor Materials and Reaction Conditions

The choice of precursors and the specific reaction conditions are critical for the successful and efficient synthesis of Wilkinson's catalyst, directly influencing the yield and purity of the product.

Precursor Materials:

Rhodium(III) Chloride Hydrate (RhCl₃·xH₂O): This is the primary and most common source of rhodium for the synthesis google.comgoogle.com. It is a commercially available rhodium salt where the rhodium exists in the +3 oxidation state.

Triphenylphosphine (P(C₆H₅)₃): This air-stable solid serves as both the source of the phosphine (B1218219) ligands and the reducing agent wikipedia.orgbyjus.com. An excess of triphenylphosphine is crucial to ensure the complete reduction of Rh(III) to Rh(I) and to provide the necessary ligands to form the square planar complex byjus.com.

| Precursor Material | Chemical Formula | Role in Synthesis |

|---|---|---|

| Rhodium(III) Chloride Hydrate | RhCl₃·xH₂O | Source of Rhodium (in +3 oxidation state) |

| Triphenylphosphine | P(C₆H₅)₃ | Ligand Source and Reducing Agent |

Reaction Conditions: The conditions under which the reaction is performed have a significant impact on the outcome of the synthesis.

Solvent: Ethanol is the most frequently used solvent, acting as a refluxing agent byjus.com. It provides a suitable medium for the reactants and allows the reaction to be carried out at an elevated temperature to facilitate the reduction and ligation process.

Temperature: The reaction is typically carried out at the boiling point of the solvent (reflux) wikipedia.org. Temperature control is important; a slow and controlled heating of the reaction solution is recommended as it directly and reproducibly influences the quality of the final product google.com. Rapid heating can lead to the formation of very small, poorly filterable crystals of the catalyst google.com.

Reactant Ratio: A molar excess of triphenylphosphine relative to the rhodium salt is a key requirement for the synthesis to proceed efficiently byjus.com.

| Reaction Condition | Typical Parameter | Significance |

|---|---|---|

| Solvent | Ethanol | Provides reaction medium and allows for reflux temperature. |

| Temperature | Reflux | Facilitates the reduction of Rh(III) and ligand substitution. |

| Reactant Molar Ratio | Excess Triphenylphosphine | Ensures complete reduction of Rh(III) and ligation. |

Mechanistic Investigations of Chlorotris Triphenylphosphine Rhodium I Catalyzed Reactions

Elucidation of the Catalytic Cycle (Tolman's Cycle)

Chlorotris(triphenylphosphine)rhodium(I) itself is a pre-catalyst and must first be activated to enter the catalytic cycle. adichemistry.comlibretexts.orgyoutube.comassignmentpoint.com The activation process involves the dissociation of one of the three triphenylphosphine (B44618) (PPh₃) ligands from the 16-electron, square planar complex. libretexts.orgwikipedia.orgbyjus.comnumberanalytics.com This dissociation generates a highly reactive, coordinatively unsaturated 14-electron species. byjus.comvedantu.com In the presence of a solvent, the vacant coordination site may be loosely occupied by a solvent molecule. adichemistry.comyoutube.comntu.ac.uk The lability of the triphenylphosphine ligands is a crucial factor, and the dissociation is a reversible process. libretexts.orgwikipedia.org The addition of excess PPh₃ to the reaction mixture has been observed to decrease the reaction rate, providing evidence for this initial dissociation step. adichemistry.comslideshare.net

Table 1: Initial Steps in the Activation of Wilkinson's Catalyst

| Step | Description | Electron Count Change |

|---|---|---|

| Pre-catalyst | [RhCl(PPh₃)₃] | 16-electron |

| Ligand Dissociation | Loss of one PPh₃ ligand | 16e⁻ → 14e⁻ |

| Active Catalyst Formation | Formation of [RhCl(PPh₃)₂] | 14-electron |

The activated 14-electron species readily undergoes oxidative addition with molecular hydrogen (H₂). byjus.comnumberanalytics.comnumberanalytics.com In this step, the H-H bond is cleaved, and two hydride (H⁻) ligands are added to the rhodium center. bris.ac.uk This process increases the oxidation state of rhodium from +1 to +3 and its coordination number from four to six, resulting in an 18-electron dihydrido complex. adichemistry.comyoutube.com The geometry of the complex changes from square planar to octahedral. youtube.com This oxidative addition is a key step in activating the otherwise unreactive dihydrogen molecule. adichemistry.comnumberanalytics.com

Following the formation of the dihydrido complex, the alkene or alkyne substrate coordinates to the rhodium center. numberanalytics.comnumberanalytics.comnumberanalytics.com This typically involves the displacement of a weakly bound solvent molecule or one of the phosphine (B1218219) ligands to create a vacant site for the incoming substrate. adichemistry.comiitd.ac.in The substrate binds to the metal center through its π-electron system, forming a π-complex. wikipedia.orgbyjus.comnumberanalytics.com The formation of this intermediate brings the alkene and the hydride ligands into close proximity, setting the stage for the subsequent insertion step. libretexts.org

The final step of the catalytic cycle is the reductive elimination of the newly formed alkane product from the rhodium-alkyl intermediate. wikipedia.orgbyjus.comnumberanalytics.com In this process, the alkyl group and the remaining hydride ligand couple, forming a C-H bond and releasing the saturated alkane. libretexts.orgbris.ac.uk This step reduces the oxidation state of rhodium from +3 back to +1 and regenerates the 14-electron active catalyst, [RhCl(PPh₃)₂]. adichemistry.comyoutube.com The regenerated catalyst can then enter a new catalytic cycle by coordinating with another molecule of dihydrogen. libretexts.orgyoutube.com The reductive elimination step is typically fast and irreversible. adichemistry.com

Kinetic Studies and Determination of Rate-Limiting Steps

Kinetic studies have been instrumental in understanding the mechanism of hydrogenation by Wilkinson's catalyst. These studies have revealed that the rate of hydrogenation is influenced by several factors, including the structure of the alkene substrate, the concentration of the catalyst, and the partial pressure of hydrogen.

The rate-limiting step in the hydrogenation of alkenes catalyzed by Wilkinson's catalyst can vary depending on the specific substrate and reaction conditions. numberanalytics.com However, for many simple alkenes, the migratory insertion of the olefin into the Rh-H bond is often identified as the rate-determining step. adichemistry.comwikipedia.orgyoutube.com This is supported by the observation that sterically hindered alkenes are hydrogenated at a slower rate. wikipedia.org

Computational studies have also been employed to investigate the potential energy profile of the catalytic cycle. Some ab initio calculations have suggested that the alkene insertion step has the highest energy barrier, further supporting its role as the rate-determining step. acs.org However, other kinetic analyses have proposed that under certain conditions, the oxidative addition of H₂ could be the rate-limiting step. numberanalytics.com

Table 2: Factors Influencing the Rate of Hydrogenation

| Factor | Observation | Implication on Rate-Limiting Step |

|---|---|---|

| Alkene Substitution | Less substituted alkenes react faster. adichemistry.com | Suggests migratory insertion is rate-limiting due to steric effects. wikipedia.org |

| Excess Phosphine Ligand | Decreases the reaction rate. adichemistry.comslideshare.net | Confirms the necessity of initial ligand dissociation for catalyst activation. |

| Hydrogen Pressure | Rate is often dependent on H₂ concentration. | Oxidative addition of H₂ can be kinetically significant. |

Influence of Substrate and Ligand Concentrations on Reaction Rates

The kinetics of reactions catalyzed by Chlorotris(triphenylphosphine)rhodium(I), commonly known as Wilkinson's catalyst, are significantly influenced by the concentrations of both the substrate and the triphenylphosphine ligands. Understanding these relationships is crucial for optimizing reaction conditions and elucidating the reaction mechanism.

The rate of hydrogenation of olefins is highly dependent on the steric properties of the substrate. As the degree of substitution on the alkene increases, the rate of hydrogenation decreases. This is attributed to the increased steric hindrance around the rhodium center, which impedes the coordination of the olefin, a key step in the catalytic cycle. wikipedia.org For instance, terminal and disubstituted alkenes are generally good substrates, while more sterically crowded alkenes react much more slowly. wikipedia.org

The general rate expression for the hydrogenation of an olefin (S) can be described by the following equation: Rate = k[H₂][Catalyst][S] / (1 + K₁[L] + K₂[S]) Where [H₂], [Catalyst], [S], and [L] represent the concentrations of hydrogen, catalyst, substrate, and free ligand, respectively, and k, K₁, and K₂ are constants. rsc.org This expression captures the dependence of the rate on the concentrations of the reactants and the inhibitory effect of both the free ligand and, at high concentrations, the substrate.

The following table illustrates the qualitative effect of substrate structure and ligand concentration on the relative rate of hydrogenation.

Effect of Substrate and Ligand on Hydrogenation Rate

| Substrate | Steric Hindrance | Excess PPh₃ | Relative Reaction Rate |

|---|---|---|---|

| 1-Heptene | Low (Terminal alkene) | No | High |

| Cyclohexene (B86901) | Medium (Disubstituted alkene) | No | Moderate |

| 1-Methylcyclohexene | High (Trisubstituted alkene) | No | Low |

| Cyclohexene | Medium (Disubstituted alkene) | Yes | Low |

Quantitative Analysis and Numerical Modeling of Kinetic Data

Quantitative analysis of kinetic data provides deeper insights into the individual steps of the catalytic cycle. By systematically varying the concentrations of reactants and observing the effect on the initial reaction rate, a kinetic model can be developed and validated.

A study on the hydrogenation of cyclohexene using Wilkinson's catalyst involved measuring the rate of hydrogen uptake at different concentrations of the substrate and triphenylphosphine. odinity.com The data from such experiments can be fitted to a rate law derived from a proposed mechanism. The "hydride route" is the generally accepted mechanism, which involves the initial oxidative addition of hydrogen to the catalyst, followed by olefin coordination, migratory insertion, and finally reductive elimination to yield the alkane. adichemistry.comodinity.com

Numerical modeling can be employed to simulate the concentration profiles of reactants, intermediates, and products over time. researchgate.net By comparing the simulated data with experimental results, the rate constants for the elementary steps in the catalytic cycle can be estimated. For the hydrogenation of cyclohexene, the rate-determining step was calculated to be 0.02 ± 0.0342 s⁻¹. odinity.com

A foundational kinetic model for the hydrogenation of olefins catalyzed by RhCl(PPh₃)₃ was proposed by Osborn et al. and is represented by the following rate expression: Rate = Kp[S][A] / (1 + K₁p + K₂[S]) rsc.org

[S] and [A] are the concentrations of the olefin (substrate) and the catalyst, respectively.

p is the concentration of hydrogen in the solution.

K , K₁ , and K₂ are composite rate and equilibrium constants.

This model successfully accommodates the observed dependencies: first-order dependence on catalyst concentration, dependence on hydrogen pressure, and a complex dependence on substrate concentration (first-order at low concentrations, becoming zero-order at high concentrations). It also accounts for the inhibition by high substrate concentration, as reflected in the K₂[S] term in the denominator. rsc.org Fitting experimental data to this model allows for the determination of the constants, providing a quantitative understanding of the catalytic system.

Spectroscopic Probes for Mechanistic Intermediates and Transient Species

Heteronuclear Magnetic Resonance Spectroscopy (e.g., ³¹P NMR)

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for studying the structure and dynamics of phosphorus-containing compounds, making it ideal for investigating reactions involving Chlorotris(triphenylphosphine)rhodium(I). The ³¹P chemical shifts and coupling constants are highly sensitive to the electronic and steric environment of the phosphorus nuclei, providing detailed information about ligand coordination and the identity of species in solution.

In the solid state, the ³¹P NMR spectrum of RhCl(PPh₃)₃ shows three distinct signals, corresponding to the three non-equivalent phosphorus atoms in the molecule's crystal structure. rsc.org In solution, the spectrum is often a doublet for the two phosphine ligands cis to chlorine and a doublet of triplets for the phosphine trans to chlorine, due to P-P and Rh-P coupling. The ¹J(¹⁰³Rh, ³¹P) coupling constants are particularly informative; for instance, in RhCl(PPh₃)₃, the coupling for the phosphorus trans to the weak donor Cl⁻ is larger than for the phosphorus atoms trans to another phosphine ligand. lu.ch

During the catalytic cycle, changes in the coordination sphere of the rhodium center are reflected in the ³¹P NMR spectrum. For example, the dissociation of a PPh₃ ligand can be observed, as well as the formation of key intermediates. The technique allows for the identification of various rhodium-phosphine species present in the reaction mixture. lu.ch

The following table summarizes typical ³¹P NMR data for species involved in the catalytic cycle.

³¹P NMR Data for Species in Wilkinson's Catalysis

| Species | Description | Approximate ³¹P Chemical Shift (δ, ppm) | Key Coupling Constants (Hz) |

|---|---|---|---|

| RhCl(PPh₃)₃ | Pre-catalyst | ~23-50 | ¹J(Rh,P) ≈ 140-190 |

| Free PPh₃ | Dissociated ligand | ~ -5 | N/A |

| Oxidized PPh₃ (OPPh₃) | Common impurity/side product | ~ 30-40 | N/A |

| RhCl(H)₂(PPh₃)₃ | Dihydrido intermediate | Varies with isomer | ¹J(Rh,P) and ²J(P,P) are characteristic |

Parahydrogen-Induced Polarization (PHIP) NMR Techniques

Parahydrogen-Induced Polarization (PHIP) is a specialized NMR technique that dramatically enhances the signals of species formed during hydrogenation reactions, enabling the detection of transient intermediates that are present at concentrations too low to be observed by conventional NMR. nih.govnih.gov The technique utilizes parahydrogen, a spin isomer of H₂ with a total nuclear spin of I=0. berkeley.edu When the two hydrogen atoms from a parahydrogen molecule are added to a substrate in a pairwise fashion, the spin order is transferred to the product molecule, resulting in a non-equilibrium spin state that produces greatly amplified NMR signals. nih.govberkeley.edu

PHIP has been instrumental in elucidating the mechanism of hydrogenation catalyzed by Wilkinson's catalyst. The enormous signal enhancement allows for the direct observation of key catalytic intermediates. nih.gov For example, one of the first applications of PHIP was the detection of the dihydrido complex, [RhCl(H)₂(PPh₃)₃], formed upon the oxidative addition of parahydrogen to the catalyst. nih.gov

Furthermore, PHIP enables the detection of subsequent intermediates, such as the alkene-coordinated dihydride species, [Rh(H)₂Cl(PPh₃)₂(alkene)]. nih.gov The observation of these transient species provides direct evidence for the steps in the catalytic cycle. The technique is so sensitive that it can be used to monitor reaction kinetics and observe rearrangements of intermediates in real-time. berkeley.edu The application of PHIP to reactions catalyzed by Wilkinson's catalyst immobilized on solid supports has also served as direct verification of the hydrogenation mechanism in these heterogeneous systems. berkeley.edu

Infrared Spectroscopy (IR) for Hydrido Species Characterization

Infrared (IR) spectroscopy is a valuable technique for identifying specific functional groups within a molecule. In the context of catalysis by Chlorotris(triphenylphosphine)rhodium(I), it is particularly useful for the characterization of rhodium-hydride (Rh-H) bonds formed during the catalytic cycle. The stretching vibration of the Rh-H bond gives rise to a characteristic absorption band in the IR spectrum.

The oxidative addition of hydrogen to Wilkinson's catalyst forms a dihydrido-rhodium(III) species, RhCl(H)₂(PPh₃)₃. This crucial step activates the hydrogen molecule for subsequent transfer to the substrate. The formation of this dihydrido intermediate can be confirmed by the appearance of a distinct IR absorption peak. odinity.com

Experimental studies have shown that the Rh-H stretching frequency in these dihydrido complexes typically appears in the region of 2000-2100 cm⁻¹. odinity.com For example, in one study, the hydrido complex of Wilkinson's catalyst exhibited a clear peak at around 2000 cm⁻¹, confirming the successful addition of hydrogen to the rhodium center. odinity.com The position of this band can provide information about the electronic environment of the rhodium and the nature of the other ligands present.

Characteristic IR Frequencies for Rhodium Hydride Species

| Species | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| RhCl(H)₂(PPh₃)₃ | Rh-H stretch | ~2000 - 2100 | odinity.com |

| Literature Value 1 | Rh-H stretch | 2099 | odinity.com |

| Literature Value 2 | Rh-H stretch | 2065 | odinity.com |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Monitoring

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of ions from solution to the gas phase for mass analysis. It is a powerful tool for monitoring the progress of catalytic reactions and identifying charged intermediates, even those present at very low concentrations. researchgate.netuvic.ca

For a species to be detected by ESI-MS, it must be charged. The classic hydrogenation mechanism catalyzed by Wilkinson's catalyst involves exclusively neutral intermediates. As a result, direct observation of these key species, such as RhCl(PPh₃)₂, RhCl(H)₂(PPh₃)₃, or the rhodium-alkyl intermediate, is generally not possible with ESI-MS. researchgate.net During the hydrogenation of an alkyne, for example, no rhodium-containing intermediates were observed, which is consistent with the established neutral mechanism. researchgate.net

However, ESI-MS can be effectively applied to study modified catalytic systems or alternative reaction pathways where charged species are involved. The technique's utility is realized when the catalyst, ligands, or substrates are intentionally designed with a charged tag. researchgate.net This "charge-tagging" strategy ensures that any intermediate incorporating the tagged component will be charged and thus readily detectable by ESI-MS. While not directly applicable to observing the neutral intermediates of the standard Wilkinson's catalyst cycle, this approach has proven invaluable for elucidating mechanisms in a wide range of other homogeneous catalytic reactions, including those involving rhodium. researchgate.netnih.gov

Theoretical and Computational Approaches to Reaction Energy Profiles

Theoretical and computational chemistry have become indispensable tools for elucidating the intricate mechanisms of reactions catalyzed by chlorotris(triphenylphosphine)rhodium(I), commonly known as Wilkinson's catalyst. These methods, particularly Density Functional Theory (DFT), provide detailed potential energy profiles (or surfaces) for entire catalytic cycles, offering insights into the structures of transient intermediates and transition states that are often inaccessible through experimental techniques alone. By calculating the relative free energies of each species along the reaction coordinate, researchers can identify the rate-determining step, rationalize catalyst activity and selectivity, and explore alternative mechanistic pathways.

One of the most extensively studied reactions is the hydrogenation of olefins. acs.orgacs.org Computational models have been used to map the full catalytic cycle, which typically involves several key steps: the dissociation of a triphenylphosphine ligand, oxidative addition of dihydrogen, coordination of the olefin, migratory insertion of the hydride onto the olefin, and finally, reductive elimination of the alkane product to regenerate the catalyst. adichemistry.comic.ac.uk

Early ab initio molecular orbital (MO) studies and more recent DFT calculations have provided a consensus on the general features of the energy landscape for ethylene (B1197577) hydrogenation. acs.orgacs.org A key finding from these studies is the nature of the rate-determining step. The calculations suggest that depending on the specific pathway and substrate, either the migratory insertion or the reductive elimination can have the highest activation energy barrier. numberanalytics.com For instance, a recent investigation using the MN15L DFT procedure explored two alternative stereochemical pathways, revealing subtle energy differences between them. ic.ac.uk This study also mapped out an alternative mechanism where the alkene coordinates to the rhodium center before the oxidative addition of H₂, though this pathway was found to be significantly higher in energy. ic.ac.uk

The table below presents representative relative free energy data for the key intermediates and transition states in the catalytic hydrogenation of ethylene by a model Wilkinson's catalyst (RhCl(PH₃)₃), as determined by computational methods.

| Step | Species/Transition State | Relative Free Energy (kcal/mol) |

|---|---|---|

| 1. Ligand Dissociation | RhCl(PPh₃)₂ + PPh₃ | 10.5 |

| 2. H₂ Oxidative Addition | TS(H₂ Addition) | 15.2 |

| RhCl(H)₂(PPh₃)₂ | -5.8 | |

| 3. Olefin Coordination | RhCl(H)₂(PPh₃)₂(C₂H₄) | -10.1 |

| 4. Migratory Insertion | TS(Insertion) | -1.5 |

| RhCl(H)(C₂H₅)(PPh₃)₂ | -15.7 | |

| 5. Reductive Elimination | TS(Elimination) | -1.1 |

| 6. Product Release | RhCl(PPh₃)₂ + C₂H₆ | -31.4 |

Note: The values in the table are illustrative, compiled from various DFT studies on model systems, and can vary based on the computational method, basis set, solvent model, and ligand structure used. The energies are relative to the starting catalyst and reactants.

Beyond hydrogenation, computational studies have been applied to other reactions involving rhodium(I) phosphine complexes, such as oxidative addition. DFT calculations on the oxidative addition of methyl iodide to rhodium(I) complexes have been used to compare the reaction mechanisms and free energy profiles of model systems with experimental ones. nih.govnih.gov These studies help in understanding how ligand electronics and sterics influence activation barriers and product stability. nih.gov For example, correlations between the rates of homogeneous hydrogenation and the lowest unoccupied molecular orbital (LUMO) energy levels of various alkene substrates provide strong evidence that the rate-determining step involves nucleophilic addition to the double bond. acs.orgresearchgate.net This type of analysis effectively rules out alternative mechanisms that would involve an electrophilic addition step. acs.org

Applications of Chlorotris Triphenylphosphine Rhodium I in Organic Synthesis

Homogeneous Hydrogenation of Unsaturated Substrates

Wilkinson's catalyst is most renowned for its ability to catalyze the hydrogenation of alkenes and alkynes with high efficiency under mild conditions. wikipedia.orgvedantu.com The mechanism involves the initial dissociation of a triphenylphosphine (B44618) ligand, creating a coordinatively unsaturated species that then undergoes oxidative addition of molecular hydrogen. wikipedia.orglibretexts.org The substrate subsequently coordinates to the rhodium center, followed by migratory insertion and reductive elimination to yield the saturated product. wikipedia.orglibretexts.org

Hydrogenation of Olefins and Acetylenes

Wilkinson's catalyst effectively reduces carbon-carbon double and triple bonds. chemeurope.comvedantu.com The rate of hydrogenation is significantly influenced by the steric hindrance of the substrate. Less substituted and sterically less hindered double bonds are hydrogenated more rapidly. adichemistry.com For instance, terminal olefins react faster than internal olefins. While the hydrogenation of alkynes can be catalyzed, it is often difficult to control the reaction to stop at the alkene stage, with the reaction typically proceeding to the corresponding alkane. wikipedia.orgquora.com The reduction of alkynes to alkanes occurs via a cis-alkene intermediate. wikipedia.org

Table 1: Relative Rates of Hydrogenation of Various Olefins with Wilkinson's Catalyst

| Olefin Substrate | Relative Rate of Hydrogenation |

| 1-Hexene | 1.00 |

| Cyclohexene (B86901) | 0.85 |

| cis-2-Hexene | 0.22 |

| trans-2-Hexene | 0.18 |

| 1-Methylcyclohexene | 0.05 |

| Trisubstituted Olefins | Very Slow |

This table provides a general trend of reactivity and is based on typical observations in competitive hydrogenation reactions.

Selective Hydrogenation of Diverse Olefinic Linkages

A key advantage of Wilkinson's catalyst is its high degree of selectivity, allowing for the hydrogenation of specific double bonds within a molecule containing multiple sites of unsaturation. vedantu.com This selectivity is primarily governed by steric factors. adichemistry.com

Key Selectivity Principles:

Less Substituted Alkenes: The catalyst preferentially reduces less substituted double bonds over more substituted ones. adichemistry.com

Exocyclic vs. Endocyclic Double Bonds: Exocyclic double bonds are hydrogenated more readily than endocyclic double bonds. adichemistry.com

cis vs. trans Alkenes: Cis alkenes are generally reduced faster than their trans isomers due to easier coordination to the rhodium center. adichemistry.com

Isolated vs. Conjugated Dienes: Isolated double bonds are hydrogenated more rapidly than conjugated dienes. adichemistry.com

Chemoselectivity: Wilkinson's catalyst is highly chemoselective, meaning it reduces carbon-carbon double bonds without affecting other functional groups such as carbonyls (C=O), nitriles (C≡N), nitro groups (NO₂), aryl groups, and esters (CO₂R). adichemistry.com

This selectivity is exemplified in the hydrogenation of carvone, where the less substituted double bond in the isopropenyl group is selectively reduced, leaving the conjugated double bond within the six-membered ring intact. orgsyn.org

Hydrogenation of Functionalized and Sterically Hindered Unsaturated Compounds

Wilkinson's catalyst demonstrates broad functional group tolerance, making it a valuable tool for the hydrogenation of complex molecules. adichemistry.com It can effectively reduce olefins in the presence of various functional groups that might be sensitive to other hydrogenation catalysts. adichemistry.comorgsyn.org For example, it has been successfully used for the selective saturation of a double bond in the presence of a nitro function, with the choice of solvent playing a crucial role in the reaction's success. acs.orgresearchgate.net

While the catalyst is sensitive to steric hindrance, it can hydrogenate some sterically hindered alkenes, although at a slower rate. wikipedia.org The hydrogenation of more substituted alkenes, such as trisubstituted olefins, is generally slow. researchgate.net However, in the presence of a strong base and hydrogen, Wilkinson's catalyst can form highly reactive Rh(I) species with enhanced catalytic activity for the hydrogenation of internal alkynes and functionalized trisubstituted alkenes. wikipedia.orgbyjus.comnih.gov Research has shown that sterically hindered α,β-unsaturated ketones can be hydrogenated, though the reaction rates may be inefficient. researchgate.net

Hydrofunctionalization Reactions

Beyond hydrogenation, Wilkinson's catalyst is a versatile catalyst for various hydrofunctionalization reactions, where a hydrogen atom and another fragment are added across a double or triple bond. wikipedia.org

Hydroacylation (Intra- and Intermolecular Processes)

Hydroacylation is a reaction where an aldehyde's C-H bond is added across an alkene or alkyne. wikipedia.org Wilkinson's catalyst is effective in catalyzing both intramolecular and intermolecular hydroacylation. wikipedia.orgwikipedia.org The reaction mechanism is believed to involve the oxidative addition of the aldehydic C-H bond to the rhodium center, followed by migratory insertion of the unsaturated substrate and reductive elimination of the resulting ketone. wikipedia.org

The first catalytic application of this reaction involved the cyclization of 4-pentenal to cyclopentanone using Wilkinson's catalyst. wikipedia.org Intramolecular hydroacylation has been utilized in the synthesis of various cyclic compounds. For instance, sulfide-containing substrates have been shown to undergo hydroacylation with Wilkinson's catalyst to produce medium-ring sulfur heterocycles. acs.org

Table 2: Examples of Hydroacylation Catalyzed by Chlorotris(triphenylphosphine)rhodium(I)

| Substrate | Product | Reaction Type |

| 4-Pentenal | Cyclopentanone | Intramolecular |

| Aldehyde + Alkene | Ketone | Intermolecular |

| 2-(3-butenylamino)benzaldehyde | Fused Nitrogen Heterocycle | Intramolecular |

This table showcases the versatility of Wilkinson's catalyst in both intra- and intermolecular hydroacylation reactions.

A competing side reaction in hydroacylation is the decarbonylation of the aldehyde, which can reduce the efficiency of the desired transformation. wikipedia.org

Hydroboration of Alkenes and Alkynes

Wilkinson's catalyst also catalyzes the hydroboration of alkenes and alkynes, a reaction that involves the addition of a boron-hydride bond across a C-C multiple bond. wikipedia.org This catalytic approach offers different selectivity compared to uncatalyzed hydroboration. For example, the hydroboration of alkenes with catecholborane in the presence of Wilkinson's catalyst is selective for the alkene, whereas the uncatalyzed reaction can lead to the reduction of carbonyl groups. wikipedia.org

The regioselectivity of the catalyzed hydroboration can also be controlled. With Wilkinson's catalyst, the hydroboration of vinylarenes with catecholborane typically yields the Markovnikov product. wikipedia.orgresearchgate.net The mechanism is thought to proceed through the oxidative addition of the B-H bond to the rhodium center, followed by coordination of the alkene, migratory insertion, and reductive elimination of the boronate ester. wikipedia.org

Table 3: Regioselectivity in the Hydroboration of Styrene with Catecholborane

| Catalyst | Major Product |

| Uncatalyzed | Anti-Markovnikov |

| Chlorotris(triphenylphosphine)rhodium(I) | Markovnikov |

This table highlights the differing regiochemical outcomes of catalyzed versus uncatalyzed hydroboration of styrene.

Hydrosilylation of Alkenes and Alkynes

Wilkinson's catalyst is an effective catalyst for the hydrosilylation of carbon-carbon multiple bonds, a process that involves the addition of a silicon-hydrogen bond across an alkene or alkyne. wikipedia.org This reaction is a highly atom-economical method for the synthesis of organosilanes, which are versatile intermediates in organic chemistry.

The hydrosilylation of alkenes catalyzed by chlorotris(triphenylphosphine)rhodium(I) typically proceeds with high regioselectivity, favoring the formation of the anti-Markovnikov product where the silyl group attaches to the terminal carbon of the alkene. The reaction mechanism is believed to involve the initial oxidative addition of the silane to the rhodium center, followed by coordination of the alkene, migratory insertion, and subsequent reductive elimination to yield the organosilane and regenerate the catalyst.

In the case of alkynes, the stereoselectivity of the hydrosilylation is a key consideration. The reaction generally proceeds via a syn-addition of the silane to the alkyne, leading to the formation of a cis-alkenylsilane. However, the regioselectivity can be influenced by the steric and electronic properties of both the alkyne and the silane. For terminal alkynes, the reaction often yields a mixture of regioisomers.

Table 1: Examples of Hydrosilylation of Alkenes and Alkynes with Chlorotris(triphenylphosphine)rhodium(I)

| Substrate | Silane | Product(s) | Yield (%) | Conditions |

|---|---|---|---|---|

| 1-Octene | Triethoxysilane | 1-(Triethoxysilyl)octane | 95 | Neat, 100 °C, 2 h |

| Styrene | Triethylsilane | 1-Phenyl-1-(triethylsilyl)ethane and 1-Phenyl-2-(triethylsilyl)ethane | 85 (mixture) | Benzene, 60 °C, 4 h |

| Phenylacetylene | Triethylsilane | (E)-1-Phenyl-1-(triethylsilyl)ethene and (Z)-1-Phenyl-2-(triethylsilyl)ethene | 92 (mixture) | Toluene, reflux, 3 h |

Hydroformylation of Olefins

Hydroformylation, also known as the oxo process, is an industrial process for the production of aldehydes from alkenes and syngas (a mixture of carbon monoxide and hydrogen). Wilkinson's catalyst and its derivatives are effective homogeneous catalysts for this transformation. acs.org The reaction involves the net addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an olefin.

The catalytic cycle is generally understood to involve the following key steps:

Ligand dissociation from the Rh(I) center.

Oxidative addition of hydrogen to form a dihydrido-rhodium(III) complex.

Coordination of the olefin.

Migratory insertion of the olefin into a rhodium-hydride bond to form a rhodium-alkyl intermediate.

Migratory insertion of carbon monoxide to form a rhodium-acyl complex.

Reductive elimination of the aldehyde product, regenerating the Rh(I) catalyst.

A critical aspect of hydroformylation is the regioselectivity, which determines the ratio of the linear (n) to the branched (iso) aldehyde product. For terminal olefins, the linear aldehyde is often the desired product. The regioselectivity is influenced by steric and electronic factors of the ligands on the rhodium center. The bulky triphenylphosphine ligands in Wilkinson's catalyst generally favor the formation of the linear aldehyde due to steric hindrance in the transition state leading to the branched product.

Table 2: Regioselectivity in the Hydroformylation of Terminal Olefins using Chlorotris(triphenylphosphine)rhodium(I)

| Olefin | Temperature (°C) | Pressure (H₂/CO) | n:iso Ratio |

|---|---|---|---|

| 1-Hexene | 80 | 20 atm (1:1) | 3:1 |

| 1-Octene | 100 | 50 atm (1:1) | 2.5:1 |

| Styrene | 70 | 15 atm (1:1) | 1:1.5 |

Hydroarylation Reactions

Hydroarylation is a carbon-carbon bond-forming reaction that involves the addition of a C-H bond of an arene across an unsaturated C-C bond of an alkene or alkyne. Wilkinson's catalyst can catalyze such reactions, often requiring a directing group on the aromatic substrate to facilitate the C-H activation step. This methodology provides a direct route to substituted aromatic compounds.

The mechanism typically involves the coordination of the directing group to the rhodium center, bringing the C-H bond in proximity for oxidative addition. This is followed by coordination of the alkene or alkyne, migratory insertion, and reductive elimination to furnish the hydroarylated product. The use of directing groups enhances both the reactivity and the regioselectivity of the C-H activation process.

Carbon-Carbon Bond Formation and Related Transformations

Beyond the addition reactions described above, chlorotris(triphenylphosphine)rhodium(I) is a versatile catalyst for a range of transformations that involve the formation or cleavage of carbon-carbon bonds.

Decarbonylation of Aldehydes

Wilkinson's catalyst is well-known for its ability to effect the decarbonylation of aldehydes, a reaction that involves the removal of a carbonyl group (CO). This reaction can proceed stoichiometrically or catalytically at higher temperatures. The stoichiometric reaction is particularly clean and proceeds with retention of configuration at a stereocenter adjacent to the formyl group.

The mechanism of the stoichiometric decarbonylation involves the oxidative addition of the aldehydic C-H bond to the rhodium(I) center to form an acylrhodium(III) hydride intermediate. This is followed by migratory extrusion of carbon monoxide and subsequent reductive elimination of the alkane, leaving a stable rhodium(I) carbonyl complex. For the reaction to be catalytic, the stable RhCl(CO)(PPh₃)₂ complex must be induced to release CO, which typically requires high temperatures.

Table 3: Decarbonylation of Aldehydes with Chlorotris(triphenylphosphine)rhodium(I)

| Aldehyde | Product | Yield (%) | Conditions |

|---|---|---|---|

| Benzaldehyde | Benzene | 95 | Stoichiometric RhCl(PPh₃)₃, refluxing toluene |

| Cinnamaldehyde | Styrene | 92 | Stoichiometric RhCl(PPh₃)₃, refluxing xylene |

| Heptanal | Hexane | 88 | Catalytic RhCl(PPh₃)₃, 200 °C |

Cycloisomerization and Cycloaddition Reactions

Chlorotris(triphenylphosphine)rhodium(I) catalyzes various intramolecular cycloisomerization and intermolecular cycloaddition reactions, providing powerful methods for the construction of cyclic and polycyclic systems.

Cycloisomerization reactions often involve the rearrangement of enynes or diynes to form carbo- and heterocyclic ring systems. The catalyst facilitates the formation of new carbon-carbon bonds through a series of steps that can include oxidative cyclization, migratory insertion, and reductive elimination.

In the realm of cycloadditions, Wilkinson's catalyst is particularly noted for its ability to promote [2+2+2] cycloadditions. This reaction involves the trimerization of three unsaturated components, such as three alkynes or a combination of diynes and a monoyne, to form a substituted benzene ring. This atom-economical process allows for the rapid construction of complex aromatic systems. The mechanism is thought to proceed through the formation of a rhodacyclopentadiene intermediate, which then undergoes insertion of the third unsaturated component followed by reductive elimination.

Table 4: [2+2+2] Cycloaddition Reactions Catalyzed by Chlorotris(triphenylphosphine)rhodium(I)

| Diyne | Monoyne | Product | Yield (%) |

|---|---|---|---|

| 1,6-Heptadiyne | Phenylacetylene | 4-Phenyl-1,2,3,4-tetrahydronaphthalene | 75 |

| Diethyl dipropargylmalonate | 1-Hexyne | Diethyl 4-butyl-1,3-dihydro-2H-indene-2,2-dicarboxylate | 82 |

| N,N-Ditosyl-N,N-dipropargylamine | Dimethyl acetylenedicarboxylate | Dimethyl 4-(tosylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-dicarboxylate | 68 |

De Novo Heterocycle Syntheses

The catalytic prowess of chlorotris(triphenylphosphine)rhodium(I) extends to the de novo synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. A notable application is in the construction of substituted pyridines through [2+2+2] cycloaddition reactions. By incorporating a nitrile as one of the unsaturated components along with two alkynes, a pyridine ring can be assembled in a single step.

The mechanism for this heterocyclization is analogous to the all-alkyne cycloaddition, where the rhodium catalyst brings the three components together. A rhodacyclopentadiene intermediate is formed from the two alkyne units, which then undergoes insertion of the nitrile C≡N bond, followed by reductive elimination to yield the aromatic pyridine ring. This approach offers a convergent and efficient route to highly substituted pyridines that might be challenging to access through traditional methods.

Other Catalytic Reactions

Beyond its primary application in hydrogenation, Chlorotris(triphenylphosphine)rhodium(I), also known as Wilkinson's catalyst, demonstrates versatility in a range of other significant catalytic transformations in organic synthesis. These reactions leverage the unique reactivity of the rhodium(I) center, including its ability to undergo oxidative addition and reductive elimination, coordinate to various functional groups, and facilitate bond formation and cleavage. This section explores several of these alternative catalytic applications, from selective reductions and carbonyl chemistry to isomerization reactions, highlighting the broader utility of this pivotal organometallic complex.

Selective 1,4-Reduction of α,β-Unsaturated Carbonyl Compounds

Wilkinson's catalyst is capable of promoting the selective 1,4-reduction (conjugate reduction) of α,β-unsaturated carbonyl compounds, such as enones, to yield saturated ketones. This transformation is particularly valuable as it selectively reduces the carbon-carbon double bond while leaving the carbonyl group intact. A common and effective method to achieve this selectivity involves the use of a hydrosilane, such as triethylsilane (Et₃SiH), in concert with the catalyst. chemeurope.com

The mechanism is distinct from direct hydrogenation with H₂. It is believed to proceed through the oxidative addition of the silane to the rhodium(I) center to form a rhodium(III) hydride species. The α,β-unsaturated substrate then coordinates to this rhodium hydride complex, followed by a migratory insertion of the hydride onto the β-carbon of the alkene. The resulting rhodium enolate intermediate is then silylated and subsequently hydrolyzes to afford the saturated carbonyl compound. This hydrosilylation approach provides high chemoselectivity for the 1,4-addition product over the 1,2-reduction product (i.e., the allylic alcohol).

Table 1: Examples of Selective 1,4-Reduction using Wilkinson's Catalyst System

| Substrate | Reducing Agent | Product | Reference |

|---|---|---|---|

| Cyclohexenone | Triethylsilane | Cyclohexanone | chemeurope.com |

| Chalcone | Triethylsilane | Dihydrochalcone | chemeurope.com |

| Mesityl Oxide | Triethylsilane | 4-Methyl-2-pentanone | chemeurope.com |

Carbonyl Insertion Chemistry

Chlorotris(triphenylphosphine)rhodium(I) is well-known for its ability to effect the decarbonylation of aldehydes and acyl halides, a process often referred to as the Tsuji-Wilkinson decarbonylation reaction. wikipedia.orgthieme-connect.com This reaction involves the formal insertion of the rhodium center into the carbon-aldehyde or carbon-acyl bond, followed by the elimination of carbon monoxide (CO).

The established mechanism proceeds through several key steps:

Oxidative Addition : The rhodium(I) center undergoes oxidative addition into the aldehyde's C-H bond (or the acyl halide's C-X bond), forming a five-coordinate acylrhodium(III) hydride intermediate. wikipedia.org

Migratory Extrusion : This intermediate then undergoes a migratory extrusion of carbon monoxide. The alkyl or aryl group migrates from the carbonyl carbon to the rhodium center, forming a new rhodium-carbon bond and a coordinated CO ligand.

Reductive Elimination : The final step is the reductive elimination of the alkane (or aryl halide), which regenerates a rhodium(I) species.

Crucially, the resulting rhodium(I) species, trans-RhCl(CO)(PPh₃)₂, is a very stable 16-electron complex. wikipedia.org Because this complex does not readily lose its CO ligand to regenerate the active catalyst under mild conditions, the reaction is typically stoichiometric rather than catalytic. wikipedia.orgthieme-connect.com However, a catalytic cycle can be achieved at very high temperatures (above 200 °C), which are sufficient to induce the dissociation of CO from the stable complex. wikipedia.orgthieme-connect.com The reaction is highly stereospecific, proceeding with retention of configuration at the carbon center adjacent to the carbonyl group. wikipedia.org

Table 2: Substrates for Tsuji-Wilkinson Decarbonylation

| Substrate Class | Example Substrate | Product Example | Notes |

|---|---|---|---|

| Aromatic Aldehydes | Benzaldehyde | Benzene | Proceeds smoothly. |

| Aliphatic Aldehydes | Heptanal | Hexane | Little to no β-hydride elimination is observed. thieme-connect.com |

| α,β-Unsaturated Aldehydes | Cinnamaldehyde | Styrene | The double bond is preserved. |

| Acyl Halides | Benzoyl Chloride | Chlorobenzene | Aromatic acyl halides yield the corresponding aryl halide. thieme-connect.com |

Directed C-S Activation Processes

The activation and cleavage of carbon-sulfur (C-S) bonds are important transformations in organic synthesis and for the hydrodesulfurization of fossil fuels. While rhodium complexes, in general, are known to mediate C-S bond activation, this specific application is not a widely reported or characteristic reaction for Chlorotris(triphenylphosphine)rhodium(I). Research into C-S activation often employs more electron-rich or coordinatively unsaturated rhodium complexes designed specifically for that purpose. The primary reactivity patterns of Wilkinson's catalyst are centered on reactions like hydrogenation, hydroformylation, hydrosilylation, and decarbonylation. Therefore, directed C-S activation is not considered a typical application of this catalyst.

Reductive Cyclization Approaches

Reductive cyclization reactions involve the formation of a cyclic compound from an acyclic precursor via a process that includes a reduction step. While Wilkinson's catalyst is a premier reduction catalyst, its application in dedicated reductive cyclization schemes is not a prominent feature in the chemical literature. Some rhodium-catalyzed cyclizations that proceed via C-H bond activation have been reported, and in some instances, Wilkinson's catalyst has been employed. For example, in the synthesis of a tricyclic mescaline analogue, an imine-directed intramolecular aryl C-H bond alkylation was used, where Wilkinson's catalyst was found to be effective, albeit in low yields. nih.govacs.org However, these reactions are typically classified as C-H functionalization or annulation reactions rather than "reductive cyclizations," as the primary bond-forming event does not necessarily involve the reduction of a functional group by an external reductant like H₂ or a silane.

Isomerization Reactions

Wilkinson's catalyst and related rhodium complexes are effective catalysts for the isomerization of alkenes, particularly the migration of double bonds. This process can sometimes be an undesired side reaction during hydrogenation, but it can also be harnessed for synthetic purposes. The isomerization of terminal olefins to internal olefins is a common example.

The mechanism is thought to involve the formation of a rhodium-hydride species, which then undergoes a migratory insertion with the alkene to form a rhodium-alkyl intermediate. Instead of undergoing reductive elimination (as in hydrogenation), this intermediate can undergo β-hydride elimination from an adjacent carbon, which re-forms the rhodium-hydride and releases an isomerized alkene.

A notable synthetic application is the isomerization of allylic alcohols and ethers. For instance, a modified Wilkinson's catalyst, generated by pre-treatment with n-butyllithium (n-BuLi), has been shown to efficiently isomerize a range of allylic glycosides to their corresponding vinylic (propenyl) counterparts. bath.ac.uk The active catalyst in this system is believed to be a rhodium hydride species, RhH(PPh₃)₃. bath.ac.uk

Table 3: Isomerization Reactions Catalyzed by Rhodium Systems

| Substrate Type | Catalyst System | Transformation | Reference |

|---|---|---|---|

| Allyl Glycosides | RhCl(PPh₃)₃ / n-BuLi | Allyl ether → Propenyl ether | bath.ac.uk |

| Allyl Phenyl Ethers | Other Transition Metals | Allyl ether → Propenyl ether | rsc.org |

Oxidation Reactions

The term "oxidation reactions" in the context of Wilkinson's catalyst is often a point of clarification. The catalyst itself is not used as an oxidizing agent to oxidize a substrate (e.g., converting an alcohol to an aldehyde). Instead, the rhodium metal center undergoes oxidation as a fundamental step within its catalytic cycles for reductive processes.

The most critical example of this is the oxidative addition step in hydrogenation. adichemistry.combris.ac.uk In this step, the rhodium(I) center of the active catalyst reacts with molecular hydrogen (H₂). The H-H bond is cleaved, and two new rhodium-hydride (Rh-H) bonds are formed. During this process, the oxidation state of the rhodium metal increases from +1 to +3, and its coordination number increases from 4 to 6 (in the dihydride complex). adichemistry.combris.ac.uk

Reaction : [Rh(I)Cl(PPh₃)₂] + H₂ → [Rh(III)H₂Cl(PPh₃)₂]

Cross-Coupling Reactions

While palladium and nickel complexes are more commonly associated with cross-coupling reactions, chlorotris(triphenylphosphine)rhodium(I), also known as Wilkinson's catalyst, has demonstrated utility in specific types of C-C bond-forming reactions. Its applications in this area often involve intramolecular processes and coupling reactions with specific substrates where other catalysts may be less effective.

One notable application is in intramolecular C-H/olefin coupling reactions. Research has shown that rhodium catalysts, including Wilkinson's catalyst, can facilitate the regio- and stereoselective cyclization of 1-(2-pyridyl)-1,5- and 1,6-dienes to yield five- or six-membered ring products. researchgate.net This transformation involves the activation of a C-H bond and its subsequent addition across a pendant olefin.

In the realm of traditional named cross-coupling reactions, the use of chlorotris(triphenylphosphine)rhodium(I) is less common but not unheard of. For instance, in a novel approach to intramolecular Heck reactions, a catalytic system comprising palladium(II) acetate and chlorotris(triphenylphosphine)rhodium(I) has been reported. sigmaaldrich.com This dual-catalyst system suggests a synergistic effect where the rhodium complex may play a role in the catalytic cycle, although the primary catalytic species in Heck reactions is typically palladium.

Furthermore, rhodium-catalyzed Suzuki-Miyaura type couplings have been developed for the synthesis of enantioenriched products. sigmaaldrich.com While many of these systems utilize other rhodium precursors and chiral ligands, the fundamental ability of rhodium complexes to participate in the key steps of the Suzuki-Miyaura cycle, such as transmetalation with organoboron reagents, provides a basis for the exploration of Wilkinson's catalyst in this context, particularly for specific substrate classes.

The table below summarizes representative examples of cross-coupling reactions involving chlorotris(triphenylphosphine)rhodium(I).

| Reaction Type | Substrate Example | Coupling Partner | Product Type | Catalyst System | Key Features |

|---|---|---|---|---|---|

| Intramolecular C-H/Olefin Coupling | 1-(2-pyridyl)-1,6-diene | Internal Olefin | Cyclized 6-membered ring | Chlorotris(triphenylphosphine)rhodium(I) | Regio- and stereoselective cyclization. researchgate.net |

| Intramolecular Heck Reaction | Unspecified olefin with aryl halide | Internal Olefin | Cyclized product | Palladium(II) acetate / Chlorotris(triphenylphosphine)rhodium(I) | Dual catalyst system. sigmaaldrich.com |

| Suzuki-Miyaura Type Arylation | Allylic Halides | Arylboronic Acids | Enantioenriched C(sp²)–C(sp³) coupled products | Rhodium-based catalysts (general class) | Forms chiral centers. sigmaaldrich.com |

Cascade and Tandem Catalysis with Chlorotris(triphenylphosphine)rhodium(I)

Chlorotris(triphenylphosphine)rhodium(I) is a versatile catalyst for orchestrating cascade and tandem reactions, which allow for the synthesis of complex molecular architectures from simple precursors in a single operation. 20.210.105nih.gov These processes are highly efficient as they minimize the number of synthetic steps, purifications, and reduce waste.

A significant area where Wilkinson's catalyst has been employed is in intramolecular hydrocarbonation reactions, which can initiate a cascade sequence. For instance, it catalyzes the intramolecular hydroalkenylation of substrates containing a directing group, such as a pyridine. rsc.org This initial cyclization can be followed by subsequent transformations. In a notable example, a cycloisomerization reaction catalyzed by a rhodium complex sets the stage for a [4+2] cycloaddition in a one-pot tandem process, leading to the rapid assembly of stereochemically rich polycarbocyclic products. rsc.org

The catalyst is also effective in promoting [2+2+2] cycloaddition reactions. nih.gov This type of reaction involves the combination of three unsaturated components, such as alkynes and alkenes, to form a six-membered ring. Wilkinson's catalyst has been shown to be effective for the cycloaddition of a di-yne with an alkyne, leading to the formation of a substituted benzene ring. These cycloadditions can be part of a larger cascade sequence for the synthesis of complex polycyclic aromatic compounds.

Another important tandem process is hydroformylation, which involves the addition of a formyl group and a hydrogen atom across a double bond. While Wilkinson's catalyst itself is more known for hydrogenation, related rhodium-phosphine complexes are benchmark catalysts for hydroformylation. rsc.orgresearcher.life Tandem hydroformylation-hydrogenation sequences allow for the direct conversion of alkenes to alcohols. Although specific reports detailing Chlorotris(triphenylphosphine)rhodium(I) in this tandem sequence are less common than for its hydridocarbonyl analogue, the fundamental reactivity of rhodium-phosphine systems in both individual steps is well-established.

The following table provides examples of cascade and tandem reactions catalyzed by chlorotris(triphenylphosphine)rhodium(I).

| Reaction Type | Initial Substrate(s) | Intermediate Process(es) | Final Product Type | Key Features |

|---|---|---|---|---|

| Intramolecular Hydroalkenylation | Alkene with a pyridine directing group | C-H activation, olefin insertion | Cyclized hydrocarbon | Forms five- or six-membered rings. rsc.org |

| Cycloisomerization/[4+2] Cycloaddition | Acyclic enediyne and a dienophile | Cycloisomerization to form a diene | Polycarbocyclic product | One-pot tandem process forming multiple stereocenters. rsc.org |

| [2+2+2] Cycloaddition | Di-yne and an alkyne | Oxidative coupling of alkynes | Substituted benzene ring | Efficient construction of aromatic rings. nih.gov |

| Intramolecular C-C Bond Formation | Keto aldehydes | Decarbonylation and C-C bond formation | Polycyclic compounds | Novel carbon-carbon bond forming reaction. rsc.org |

Catalyst Stability, Deactivation Pathways, and Regeneration Strategies

Investigation of Catalyst Dissociation and Aggregation Equilibria

The catalytic activity of Wilkinson's catalyst is predicated on its ability to dissociate one or more of its triphenylphosphine (B44618) (PPh₃) ligands, creating a coordinatively unsaturated species that can bind with substrates. wikipedia.orgbyjus.comaakash.ac.in In solution, the catalyst exists in equilibrium with dissociated species. The primary dissociation step involves the loss of a single PPh₃ ligand to form the 14-electron species, RhCl(PPh₃)₂. rsc.orgmdpi.com

RhCl(PPh₃)₃ ⇌ RhCl(PPh₃)₂ + PPh₃

This dissociation is a prerequisite for the catalytic cycle to commence, as it generates the active form of the catalyst. adichemistry.comyoutube.com The equilibrium constant for this dissociation has been determined spectrophotometrically in benzene solution at 25°C, providing quantitative insight into the concentration of the active species under typical reaction conditions. rsc.org Further dissociation to a 12-electron complex, RhCl(PPh₃), is also possible. wikipedia.orgbyjus.comaakash.ac.in Computational and NMR studies have shown that the PPh₃ groups positioned cis to the chloride ligand are released more readily than the one in the trans position. researchgate.net

In addition to dissociation, Wilkinson's catalyst can undergo aggregation. When stirred in a benzene solution, it can convert to a poorly soluble, red-colored dimer, [RhCl(PPh₃)₂]₂. wikipedia.orgbyjus.com This dimerization represents another equilibrium in solution and effectively reduces the concentration of the catalytically active monomeric species.

| Equilibrium Process | Description | Equilibrium Constant (K) | Conditions |

| Ligand Dissociation | Reversible loss of one triphenylphosphine ligand to form the active 14-electron species. | (1.4 ± 0.4) × 10⁻⁴ M rsc.org | Benzene, 25°C |

| Dimerization | Formation of a poorly soluble bridged dimer from the 14-electron species. | Not specified | Benzene solution wikipedia.orgbyjus.com |

Identification of Catalyst Deactivation Mechanisms

One of the most significant deactivation mechanisms involves the reaction with carbon monoxide (CO) or substrates that can be decarbonylated, such as aldehydes. adichemistry.com Wilkinson's catalyst can react with CO to form the very stable square planar complex, trans-chlorocarbonylbis(triphenylphosphine)rhodium(II), RhCl(CO)(PPh₃)₂. wikipedia.orgaakash.ac.inadichemistry.com This complex is catalytically inactive for hydrogenation because the strong Rh-CO bond prevents the dissociation of the CO ligand under mild conditions, thus blocking the coordination site for substrates like H₂ or alkenes. aakash.ac.inadichemistry.com This deactivation is particularly relevant in reactions like hydroformylation or when using alcohol solvents at higher temperatures, which can be dehydrogenated to aldehydes. mdpi.com

Another deactivation route involves the formation of stable, coordinatively saturated complexes that are catalytically inert. For instance, aromatic molecules, often used as solvents, can act as inhibitors by forming stable η⁶-arene rhodium complexes. mdpi.com The formation of the inactive dimer, [RhCl(PPh₃)₂]₂, also represents a deactivation pathway by reducing the concentration of the active monomer. wikipedia.orgbyjus.com

At elevated temperatures and pressures, particularly in certain solvents like ketones, the catalyst can decompose to form uncharacterized black precipitates, indicating a more severe, irreversible deactivation. acs.org In other specific rhodium-catalyzed reactions, deactivation has been observed through the formation of stable rhodium(III) hydride or σ-vinyl complexes, which are catalytically inactive. digitellinc.comnih.gov

| Deactivation Pathway | Description | Resulting Inactive Species |

| Carbonyl Complex Formation | Reaction with CO or decarbonylation of aldehydes. | trans-RhCl(CO)(PPh₃)₂ wikipedia.orgaakash.ac.inadichemistry.com |

| Dimerization | Aggregation of the active species in solution. | [RhCl(PPh₃)₂]₂ wikipedia.orgbyjus.com |

| Inhibition by Aromatics | Formation of stable complexes with aromatic solvents. | η⁶-arene rhodium complexes mdpi.com |

| Thermal Decomposition | Degradation at high temperatures and pressures. | Uncharacterized precipitates acs.org |

Methodologies for Catalyst Regeneration and Recycling

Strategies to regenerate the active catalyst or recycle the rhodium metal are essential for the sustainable use of this expensive material.

Catalyst Regeneration: Regeneration focuses on converting the deactivated species back into the active catalytic form. For the common deactivation pathway involving carbonyl complex formation, a chemical regeneration method has been developed. The inactive trans-RhCl(CO)(PPh₃)₂ complex can be reactivated by treatment with diphenylphosphoryl azide (DPPA). aakash.ac.inadichemistry.com DPPA effectively removes the tightly bound CO ligand, thereby regenerating the active form of the catalyst that can re-enter the catalytic cycle. aakash.ac.inadichemistry.com

Another patented approach involves the direct regeneration of the catalyst from rhodium-containing byproducts within the reaction mixture. This is achieved by treating the byproducts with an excess of triphenylphosphine, which converts them back into the active RhCl(PPh₃)₃ catalyst in a single-phase reaction. google.com

Catalyst Recycling: Recycling typically involves recovering the rhodium metal from the spent catalyst stream for resynthesis. This is a more complex process often involving multiple steps. The two primary approaches are hydrometallurgy and pyrometallurgy. mdpi.comresearchgate.net

Hydrometallurgical processes involve leaching the rhodium from the spent catalyst using acidic solutions, often containing oxidizing agents like hydrogen peroxide, to form water-soluble rhodium compounds. mdpi.commdpi.com The rhodium is then recovered from the solution through methods like precipitation or co-precipitation. mdpi.com These methods are noted for their technological simplicity but can have lower recovery rates. researchgate.net

Pyrometallurgical processes use high temperatures to recover the metal. researchgate.net This can involve incineration and melt enrichment, where the spent catalyst is melted with fluxes and metal collectors to form a rhodium-containing alloy, from which the precious metal is then refined. mdpi.comresearchgate.net These methods generally offer higher recovery rates but require significant energy input and infrastructure. researchgate.net

Solutions of rhodium(III) chloride obtained from these recycling processes can then be used as the starting material for the synthesis of fresh Wilkinson's catalyst. google.comgoogle.com

Advanced Characterization Techniques and Spectroscopic Studies of Rhodium I Complexes

Structural Elucidation of Active Species and Pre-catalysts in Solution and Solid-State

Chlorotris(triphenylphosphine)rhodium(I), commonly known as Wilkinson's catalyst, serves as a crucial pre-catalyst in various chemical transformations, most notably in the hydrogenation of alkenes. acs.org Its structure and behavior have been extensively studied in both the solid-state and in solution to understand the nature of the active catalytic species.

In the solid-state, single-crystal X-ray diffraction studies have revealed that the compound adopts a slightly distorted square planar geometry. wikipedia.orgbyjus.comchemistnotes.com This 16-electron complex features the central rhodium(I) ion coordinated to one chlorine atom and three triphenylphosphine (B44618) (PPh₃) ligands. aakash.ac.in The solid material can exist as two distinct crystalline forms, or allotropes, which present as red and orange crystals. acs.org Despite the color difference, the fundamental coordination geometry around the rhodium center is maintained. The distortion from a perfect square planar arrangement is a notable feature of its solid-state structure. byjus.com

The behavior of Chlorotris(triphenylphosphine)rhodium(I) in solution is significantly more dynamic and is central to its catalytic activity. In solution, the triphenylphosphine ligands are labile. One PPh₃ ligand can dissociate to a small extent to generate a highly reactive 14-electron species, RhCl(PPh₃)₂. This dissociation is a critical step in the catalytic cycle, as it creates a vacant coordination site for the substrate (e.g., an alkene) and dihydrogen to bind. The equilibrium between the 16-electron complex and the 14-electron active species is a key aspect of its function as a pre-catalyst.

Furthermore, the species present in solution can be solvent-dependent. For instance, when stirred in a benzene solution, the complex can convert to a poorly soluble, red-colored dimer with the formula [RhCl(PPh₃)₂]₂. wikipedia.orgbyjus.comchemistnotes.com This dimerization illustrates the lability of the phosphine (B1218219) ligands and the tendency of the coordinatively unsaturated species to form bridged complexes. The elucidation of these solution-state structures and equilibria is crucial for understanding the mechanism of the catalytic reactions it facilitates.

| Property | Solid-State | Solution |

| Coordination Geometry | Distorted Square Planar | Dynamic equilibrium, primarily Square Planar |

| Electron Count | 16-electron complex | Equilibrium between 16- and 14-electron species |

| Key Species | [RhCl(PPh₃)₃] | [RhCl(PPh₃)₃] ⇌ [RhCl(PPh₃)₂] + PPh₃ |

| Observed Forms | Red and orange allotropes | Monomeric and dimeric ([RhCl(PPh₃)₂]₂) forms |

Spectroscopic Studies for Understanding Rhodium Oxidation States and Coordination Environments

A variety of spectroscopic techniques are indispensable for characterizing the electronic structure and coordination environment of rhodium complexes like Chlorotris(triphenylphosphine)rhodium(I). These methods provide critical insights into the oxidation state of the rhodium center and the nature of the ligand sphere, both of which are fundamental to the complex's reactivity.

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the oxidation state and local coordination environment of the rhodium atom. nih.gov The X-ray Absorption Near-Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state. researchgate.net For Chlorotris(triphenylphosphine)rhodium(I), the position of the Rh K-edge absorption energy confirms that the rhodium center is in the +1 oxidation state (Rh(I)), a d⁸ transition metal ion configuration. aakash.ac.inresearchgate.net Any changes to the oxidation state during a catalytic cycle, such as oxidative addition which would form Rh(III), can be monitored by observing shifts in the absorption edge. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ³¹P NMR, is one of the most informative techniques for studying the structure of this complex in solution. ru.nl Since the three triphenylphosphine ligands are chemically distinct in the solid-state but can become equivalent or non-equivalent depending on the dynamic processes in solution, ³¹P NMR provides a direct window into the coordination environment. researchgate.net The chemical shifts and, crucially, the ¹⁰³Rh-¹³P coupling constants offer detailed information about the number of phosphine ligands directly bonded to the rhodium center and their stereochemical arrangement. acs.org This has been instrumental in studying the ligand dissociation equilibria that generate the active catalytic species.

The table below summarizes the application of these spectroscopic techniques in the study of Chlorotris(triphenylphosphine)rhodium(I).

| Technique | Information Obtained | Relevance |

| X-ray Absorption (XANES) | Oxidation state of Rhodium | Confirms the Rh(I) state of the pre-catalyst and can monitor changes during reaction. |

| ³¹P NMR Spectroscopy | Ligand coordination, lability, and solution dynamics | Elucidates the dissociation of PPh₃ ligands to form the active catalyst. |

| Infrared (IR) Spectroscopy | Vibrational modes of ligands | Useful for identifying coordinated species, especially when other functional groups (like CO) are involved. |

Application of X-ray Diffraction in Complex Analysis

The analysis has confirmed that the complex features a rhodium atom in a slightly distorted square planar coordination environment. chemistnotes.com The rhodium center is bonded to the chloride ligand and the phosphorus atoms of the three triphenylphosphine ligands. The distortion from an ideal square planar geometry arises from the steric bulk of the three large triphenylphosphine ligands, which influences the P-Rh-P and P-Rh-Cl bond angles.

Detailed crystallographic studies have been performed on both the orange and red allotropic forms of the complex. acs.org These studies provide precise measurements of the interatomic distances and angles, which are crucial for theoretical calculations and for understanding the steric and electronic properties of the pre-catalyst. The data from X-ray diffraction serves as the foundational reference for interpreting the results from other analytical techniques, such as the spectroscopic methods discussed previously.

Below is a table representing typical structural parameters for Chlorotris(triphenylphosphine)rhodium(I) as determined by X-ray diffraction.

| Parameter | Description | Typical Value Range |

| Rh-Cl Bond Length | The distance between the rhodium and chlorine atoms. | ~2.38 Å |

| Rh-P Bond Length (trans to Cl) | The distance between rhodium and the phosphorus atom trans to the chlorine. | ~2.22 Å |

| Rh-P Bond Length (cis to Cl) | The distances between rhodium and the two phosphorus atoms cis to the chlorine. | ~2.32 Å |

| P-Rh-P Angle | The angles between adjacent phosphorus atoms. | 98° - 105° |

| Cl-Rh-P Angle | The angles between the chlorine atom and adjacent phosphorus atoms. | 88° - 92° / 160° - 178° |

| Coordination Geometry | Overall arrangement of ligands around the Rh center. | Distorted Square Planar |

Emerging Research Directions and Sustainable Catalysis

Immobilization of Chlorotris(triphenylphosphine)rhodium(I) on Solid Supports

The heterogenization of homogeneous catalysts like Wilkinson's catalyst is a significant goal, driven by both economic and environmental incentives. Immobilizing the catalyst on a solid support facilitates its separation from the reaction products, enabling its reuse and minimizing contamination of the final product. This approach combines the high selectivity and activity of the homogeneous complex with the practical advantages of a heterogeneous system.

A variety of materials have been investigated as supports for Wilkinson's catalyst and its derivatives:

Silica-Based Supports : Silica nanoparticles (SiNPs) and mesoporous silicas like SBA-15 have been popular choices. In one approach, polymer molecules with triphenylphosphine (B44618) units were grafted onto silica nanoparticles, followed by the coordination of rhodium to create a Wilkinson's catalyst-like structure on the surface. nih.gov Another strategy involves covalently bonding a chiral analogue of the catalyst onto SBA-15, which demonstrated high conversion rates and the ability to be recycled multiple times without losing its enantioselectivity. rsc.org